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Introduction
Glumetinib (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally

bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant

activation of the MET signaling pathway, through mechanisms such as gene amplification,

mutations, or overexpression, is a known driver in various human cancers, contributing to

tumor growth, metastasis, and resistance to therapy.[3] Glumetinib has been developed to

target these MET-dependent malignancies. This document provides a comprehensive technical

summary of the key findings from early-phase clinical trials and supporting preclinical studies,

with a focus on quantitative data, experimental methodologies, and the underlying mechanism

of action.

Mechanism of Action
Glumetinib functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding

to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby

inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1]

The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.

[1] Preclinical studies have demonstrated that Glumetinib has a high selectivity for c-Met, with

an IC50 of 0.42 ± 0.02 nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a

panel of 312 other kinases.[4]
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Caption: Glumetinib Mechanism of Action on the c-MET Signaling Pathway.
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Preclinical Studies
In Vitro Activity
Glumetinib has demonstrated potent and selective inhibition of c-Met-dependent cancer cell

proliferation in a variety of cell lines.

Cell Line IC50 (nmol/L)

EBC-1 1.1 ± 0.3

MKN-45 1.4 ± 0.4

SNU-5 2.1 ± 0.5

BaF3/TPR-Met 3.5 ± 0.8

Data presented as mean ± SD from three

independent experiments.

In Vivo Antitumor Activity
In xenograft models using human tumor cell lines, orally administered Glumetinib showed

robust, dose-dependent antitumor activity.

Xenograft Model
Dose (mg/kg, oral,
once daily)

Tumor Growth
Inhibition (%)

Observations

MKN-45 2.5 63.6 -

5 88.6 Tumor stasis

10 99.3 Tumor stasis

SNU-5 10 - Tumor regression

EBC-1 5 >66.0 1 of 6 mice tumor-free

10 >66.0 1 of 6 mice tumor-free

Treatment duration:

21 days.[1]
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Early-Phase Clinical Trial Results
Phase I Study in Advanced NSCLC
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety,

pharmacokinetics, and preliminary antitumor activity of Glumetinib in patients with advanced

non-small cell lung cancer (NSCLC).[5][6]

Patient Disposition and Dosing:

Dose Cohort Number of Patients

100 mg QD 3

200 mg QD 3

300 mg QD 6

400 mg QD 6

Total 18

Pharmacokinetic Parameters:

Parameter Value

Median Tmax (Time to maximum plasma

concentration)
2.0 - 6.0 hours

Mean t1/2 (Half-life) 20.43 - 35.36 hours

Safety and Tolerability:

Dose-Limiting Toxicity (DLT): One patient in the 400mg cohort experienced Grade 3

vomiting.[5][6]

Most Common Treatment-Related Adverse Events (Grade 1/2): Nausea, vomiting, elevated

alkaline phosphatase, elevated conjugated bilirubin, edema, headache, asthenia, and

decreased appetite.[5][6]
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Grade 3/4 Non-DLT Treatment-Related Adverse Events: Peripheral edema (5.5%),

hypothyroidism (5.5%).[5][6]

Preliminary Efficacy:

Dose MET Alteration Best Response
Duration of
Treatment

200 mg Overexpression Partial Response 44 weeks

Multiple
Amplification (3

patients)
Stable Disease -

Multiple
Not specified (1

patient)
Stable Disease -

Phase II GLORY Study in METex14-mutated NSCLC
The GLORY study was a single-arm, multicenter, Phase II trial evaluating the efficacy and

safety of Glumetinib (300 mg QD) in patients with locally advanced or metastatic NSCLC

harboring MET exon 14 skipping mutations.[7][8]

Efficacy Results (as of May 6, 2021):
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Efficacy Endpoint Overall (n=69) Treatment Naïve Previously Treated

Objective Response

Rate (ORR)
60.9% 66.7% 51.9%

Median Duration of

Response (DoR)
8.2 months - -

Median Progression-

Free Survival (PFS)
7.6 months - -

Median Time to

Response (TTR)
1.4 months - -

Data assessed by

blinded independent

review committee

(BIRC).[7]

Experimental Protocols
Cell Viability Assays
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Cell Viability Assay Workflow

Seed cells in 96-well plates

Incubate overnight

Add Glumetinib at various concentrations

Incubate for 72 hours

Add viability reagent (e.g., MTT, CCK-8)

Incubate for 1-4 hours

Measure absorbance/fluorescence

Calculate IC50 values

Click to download full resolution via product page

Caption: Generalized workflow for in vitro cell viability assays.
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Methodology: Cells were seeded in 96-well plates at a low density. The following day, various

concentrations of Glumetinib were added. After a 72-hour incubation period, cell viability was

assessed using assays such as MTT, SRB, or CCK-8, following the manufacturer's protocols.

The absorbance was measured to determine the concentration of Glumetinib that inhibited cell

growth by 50% (IC50).[5]

Western Blot Analysis
Methodology: Cancer cells (e.g., EBC-1, MKN-45) were treated with increasing concentrations

of Glumetinib for 2 hours. For HGF stimulation studies, cells like U87MG were serum-starved

for 24 hours, treated with Glumetinib for 2 hours, and then stimulated with HGF for 15

minutes. Cells were then lysed, and protein extracts were subjected to SDS-PAGE, transferred

to a membrane, and probed with primary antibodies against phosphorylated and total c-Met,

AKT, and ERK, followed by incubation with secondary antibodies and detection.[9]
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Western Blot Workflow

Cell Lysis & Protein Extraction

SDS-PAGE

Transfer to PVDF/Nitrocellulose Membrane

Blocking

Primary Antibody Incubation (e.g., p-c-Met, p-AKT)

Secondary Antibody Incubation

Signal Detection (e.g., Chemiluminescence)

Analysis of Protein Expression
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Caption: Key steps in the Western Blot analysis protocol.
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In Vivo Xenograft Studies
Methodology: Human cancer cell lines (e.g., MKN-45, SNU-5, EBC-1) were subcutaneously

implanted into immunodeficient mice. When tumors reached a volume of 100-200 mm³, mice

were randomized into vehicle control and Glumetinib treatment groups. Glumetinib was

administered orally once daily. Tumor volumes were measured twice weekly using calipers, and

calculated using the formula: (length × width²)/2.[1][9]

Conclusion
The early-phase clinical data for Glumetinib demonstrates a manageable safety profile and

promising antitumor activity in patients with advanced NSCLC, particularly those with MET

exon 14 skipping mutations.[5][7] These clinical findings are strongly supported by preclinical

studies that establish Glumetinib as a potent and highly selective inhibitor of the c-MET

signaling pathway, with significant in vitro and in vivo efficacy in MET-dependent cancer

models.[9] Ongoing and future clinical trials will further delineate the therapeutic potential of

Glumetinib in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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